molecular formula C25H21N3O3 B11010361 N-[4-(benzyloxy)phenyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-[4-(benzyloxy)phenyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B11010361
M. Wt: 411.5 g/mol
InChI Key: GELUJJJXDADCFQ-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, also known by its chemical formula C₁₉H₂₄N₂O₂ , is a fascinating compound with diverse applications. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes::

    Acylation Reaction:

Industrial Production::
  • While industrial-scale production methods are not widely documented, research laboratories often employ the synthetic route mentioned above.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various derivatives.

    Reduction: Reduction reactions may yield reduced forms of the compound.

    Substitution: Substitution reactions can occur at the phenyl or pyridazinone ring.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents (e.g., sodium methoxide).

Major Products::
  • Oxidation may lead to hydroxylated or carboxylated derivatives.
  • Reduction can yield the corresponding amine or alcohol forms.
  • Substitution reactions may result in halogenated or alkylated products.

Scientific Research Applications

    Medicine: Investigated for potential pharmaceutical applications due to its structural features.

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its interactions with biological targets.

Mechanism of Action

  • The compound’s mechanism of action remains an active area of research.
  • It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

  • While detailed comparisons are scarce, this compound’s unique combination of aromatic rings and heterocyclic moieties sets it apart.
  • Similar compounds include related pyridazinones or acetamides.

Properties

Molecular Formula

C25H21N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

2-(6-oxo-3-phenylpyridazin-1-yl)-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C25H21N3O3/c29-24(17-28-25(30)16-15-23(27-28)20-9-5-2-6-10-20)26-21-11-13-22(14-12-21)31-18-19-7-3-1-4-8-19/h1-16H,17-18H2,(H,26,29)

InChI Key

GELUJJJXDADCFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4

Origin of Product

United States

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